molecular formula C12H20O3Si B1206617 Phenyltriethoxysilane CAS No. 780-69-8

Phenyltriethoxysilane

Cat. No. B1206617
M. Wt: 240.37 g/mol
InChI Key: JCVQKRGIASEUKR-UHFFFAOYSA-N
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Patent
US08889334B2

Procedure details

In a 1-liter flask 297 grams (4.798 moles) 2-propanol, 148 grams (2.558 moles) acetone, 123 grams (0.593 moles) TEOS, 104 grams (0.432 moles) phenyltriethoxysilane, 0.6 grams 1.0 M, 10 M and pure acetic acid (added to three separate solutions, respectively) and 72 grams deionized water were combined. In two other solutions containing 10 M acetic acid, 90 g and 110 g of deionized water were added, respectively. The flask was refluxed and/or heated for 1 to 12 hours. To the solution, 57 grams (0.769 moles) of Butanol, 88 grams (1.422 moles) 2-propanol, 44 grams (0.758 moles) of acetone, 59 grams (1.227 moles) of ethanol, 9.5 grams (0.528 moles) deionized water were added.
Quantity
297 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Name
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
88 g
Type
reactant
Reaction Step Three
Quantity
44 g
Type
reactant
Reaction Step Four
Quantity
59 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[CH:2](O)[CH3:3].C[C:6]([CH3:8])=O.[CH3:9][CH2:10]O[Si](OCC)(OCC)OCC.[C:22]1([Si:28]([O:35][CH2:36][CH3:37])([O:32][CH2:33][CH3:34])[O:29][CH2:30][CH3:31])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(O)CCC.C(O)C>O.C(O)(=O)C>[C:22]1([Si:28]([O:35][CH2:36][CH2:37][CH2:2][CH3:3])([O:29][CH2:30][CH2:31][CH2:6][CH3:8])[O:32][CH2:33][CH2:34][CH2:9][CH3:10])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
297 g
Type
reactant
Smiles
CC(C)O
Name
Quantity
148 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
123 g
Type
reactant
Smiles
CCO[Si](OCC)(OCC)OCC
Name
Quantity
104 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](OCC)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
57 g
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
88 g
Type
reactant
Smiles
CC(C)O
Step Four
Name
Quantity
44 g
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
59 g
Type
reactant
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate solutions
ADDITION
Type
ADDITION
Details
In two other solutions containing 10 M acetic acid, 90 g and 110 g of deionized water
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The flask was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
heated for 1 to 12 hours
Duration
6.5 (± 5.5) h
ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)[Si](OCCCC)(OCCCC)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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